molecular formula C₁₀H₁₂D₃NO₅ B1164275 3-O-Methyl-L-DOPA-d3 Monohydrate

3-O-Methyl-L-DOPA-d3 Monohydrate

货号: B1164275
分子量: 232.25
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-O-Methyl-L-DOPA-d3 Monohydrate, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₂D₃NO₅ and its molecular weight is 232.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacokinetics and Neuroprotective Effects

1. Pharmacokinetic Studies

Research indicates that 3-O-Methyl-L-DOPA has a longer half-life (approximately 15 hours) compared to L-DOPA (about 1 hour), leading to its accumulation in the plasma and brain during chronic L-DOPA therapy. This accumulation can influence the pharmacodynamics of L-DOPA by competing for transport across the blood-brain barrier and inhibiting dopamine release from striatal neurons .

Table 1: Pharmacokinetic Parameters of 3-O-Methyl-L-DOPA

ParameterValue
Half-life~15 hours
C_max (Peak Concentration)Significantly higher in patients with motor complications
AUC (Area Under Curve)Higher in patients with motor complications

2. Neuroprotective Mechanisms

Studies have shown that 3-O-Methyl-L-DOPA can enhance the vulnerability of dopaminergic neurons when administered alongside L-DOPA. It has been observed to inhibit the uptake of L-DOPA into astrocytes, thus affecting neuroprotective mechanisms mediated by these glial cells . The presence of astrocytes is crucial for the viability of dopaminergic neurons, suggesting that 3-O-Methyl-L-DOPA may indirectly contribute to neuronal damage through its competitive inhibition .

Clinical Implications

1. Adverse Effects in Parkinson's Disease Treatment

The accumulation of 3-O-Methyl-L-DOPA during long-term L-DOPA therapy has been linked to adverse effects such as dyskinesia and motor fluctuations. A study demonstrated that intracerebroventricular administration of 3-O-Methyl-L-DOPA significantly impaired locomotor activities in animal models, indicating its potential role in exacerbating L-DOPA-related side effects .

Table 2: Observed Adverse Effects Associated with 3-O-Methyl-L-DOPA

EffectDescription
DyskinesiaIncreased severity with higher levels of 3-OMD
Motor FluctuationsCorrelated with elevated plasma concentrations
Oxidative StressInduces cytotoxic effects in neuronal cells

Therapeutic Potential and Future Research Directions

1. Modulation of Therapeutic Regimens

Given its effects on L-DOPA pharmacokinetics, there is potential for utilizing 3-O-Methyl-L-DOPA in combination therapies aimed at mitigating side effects. For instance, co-administration with catechol-O-methyltransferase inhibitors (such as entacapone) may prolong the effectiveness of L-DOPA while minimizing the impact of its metabolites like 3-O-Methyl-L-DOPA .

2. Biomarker Development

Elevated levels of 3-O-Methyl-L-DOPA in plasma and cerebrospinal fluid have been proposed as biomarkers for monitoring treatment efficacy and side effects in Parkinson's disease patients. This could facilitate personalized medicine approaches by tailoring treatment based on individual metabolic responses .

属性

分子式

C₁₀H₁₂D₃NO₅

分子量

232.25

同义词

3-(Methoxy-d3)-L-tyrosine Monohydrate;  3-(Methoxy-d3)-4-hydroxyphenylalanine Monohydrate;  3-(Methoxy-d3)-DOPA Monohydrate;  3-(Methoxy-d3)-L-tyrosine Monohydrate;  3-O-(Methyl-d3)dopa Monohydrate;  L-3-(Methoxy-d3)-4-hydroxy-_x000B_phenylalanine Monohydrate; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。